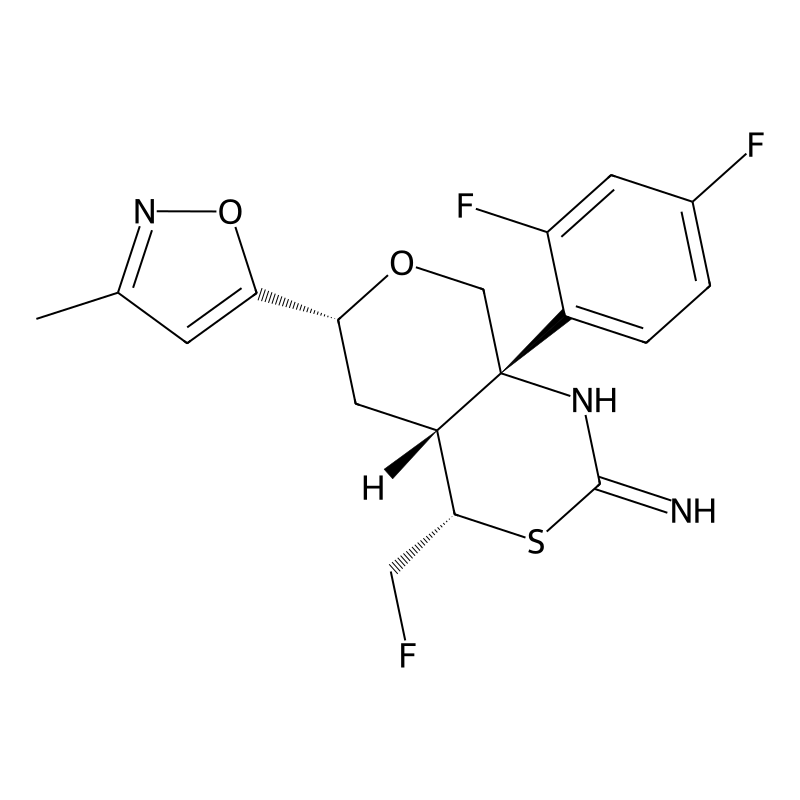

(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Inhibition of BACE1 Enzyme

- PF-06663195 is classified as a potent inhibitor of BACE1, which stands for Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1.

- BACE1 is an enzyme that plays a crucial role in the production of beta-amyloid plaques, a hallmark pathology associated with Alzheimer's disease.

Function and Potential Applications

- By inhibiting BACE1, PF-06663195 holds potential for research in developing therapeutic strategies to treat or prevent Alzheimer's disease.

- Studies investigating the effectiveness of PF-06663195 and similar BACE1 inhibitors are ongoing, but further research is needed to determine their clinical viability.

Important Note

- It is crucial to understand that PF-06663195 is currently a research compound and not an approved treatment for any medical condition.

Additional Information

- Suppliers like Sigma-Aldrich offer PF-06663195 for research purposes, typically with a purity level of ≥98% determined by High-Performance Liquid Chromatography (HPLC).

Future Research Directions

- Research on PF-06663195 and other BACE1 inhibitors continues to explore their potential for treating Alzheimer's disease and other neurodegenerative conditions.

- Further studies are necessary to assess their efficacy, safety, and long-term effects in clinical trials.

The compound (4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features a tetrahydro-pyrano-thiazin core structure with multiple substituents that contribute to its potential biological activity. The presence of fluorine atoms and an oxazole ring suggests possible interactions with biological targets, making it a candidate for pharmacological research.

- Nucleophilic Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, which may lead to the formation of new derivatives.

- Oxidation-Reduction Reactions: The presence of the oxazole ring allows for potential oxidation states that can be exploited in redox reactions.

- Amine Reactions: As an amine, it can participate in acylation or alkylation reactions, which are crucial for modifying its structure for enhanced biological activity.

These reactions are vital for understanding how the compound may interact within biological systems and its potential metabolic pathways.

The biological activity of the compound can be predicted using computer-aided methods such as the Prediction of Activity Spectra for Substances (PASS). These methods analyze the structural features to forecast various pharmacological effects. Compounds with similar structures often exhibit activities such as:

- Antimicrobial: Targeting bacterial infections.

- Anticancer: Inhibiting tumor growth through specific pathways.

- Anti-inflammatory: Modulating immune responses.

The unique combination of substituents in this compound suggests it may interact with specific biological targets, potentially leading to novel therapeutic applications .

Synthesis of this compound may involve several steps:

- Formation of the Pyrano-Thiazin Core: This could be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Fluorine Substituents: This might involve electrophilic fluorination or nucleophilic substitution techniques.

- Oxazole Ring Formation: The oxazole moiety can be synthesized via condensation reactions involving suitable aldehydes and amines.

Each step requires careful optimization to ensure high yield and purity of the final product

The compound has potential applications in various fields:

Interaction studies are crucial for understanding how this compound affects biological systems. These studies typically involve:

- Binding Affinity Tests: Evaluating how well the compound binds to target proteins or receptors.

- Cell Line Studies: Assessing cytotoxicity and therapeutic effects on various cancer and non-cancer cell lines.

- Metabolic Pathway Analysis: Understanding how the compound is metabolized within organisms, which can influence its efficacy and safety profile .

Several compounds share structural similarities with (4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine. These include:

- 2-Methyl-6-phenylethynylpyridine Derivatives:

- Similarity in aromatic substitution patterns.

- Potentially overlapping biological activities.

- Benzodiazepine Derivatives:

- Share structural motifs that confer bioactivity against neurological targets.

- Fluorinated Alkaloids:

- Exhibit similar pharmacological profiles due to fluorine's influence on reactivity and binding properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of stereochemistry and functional groups that may enhance selectivity towards certain biological targets compared to other similar compounds. Its complex structure could lead to distinct mechanisms of action not observed in simpler analogs .